molecular formula C17H20N4O3 B5463756 (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol

(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol

Cat. No. B5463756
M. Wt: 328.4 g/mol
InChI Key: VZUPGUWSHBOJMA-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol, also known as ABT-888, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients.

Mechanism of Action

(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol works by inhibiting the enzyme PARP, which is involved in the repair of DNA damage in cells. Cancer cells have a higher rate of DNA damage than normal cells, and they rely on the PARP pathway for DNA repair. By inhibiting PARP, (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol prevents cancer cells from repairing their DNA damage, leading to cell death.
Biochemical and Physiological Effects:
(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been shown to have a selective effect on cancer cells, sparing normal cells from damage. This is because normal cells have other pathways for DNA repair that are not affected by (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol. Additionally, (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been shown to enhance the immune system's ability to fight cancer cells by increasing the expression of immune checkpoint proteins.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has several advantages for lab experiments, including its high purity and selectivity for cancer cells. However, it also has some limitations, such as its relatively short half-life and the need for high concentrations to achieve therapeutic effects.

Future Directions

There are several future directions for (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol research, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other drugs. Additionally, (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has shown promise in the treatment of other diseases, such as sickle cell anemia and stroke, and further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol involves the reaction of 2-anilino-5-chloropyrimidine with (3R*,4R*)-4-(hydroxymethyl)-3-piperidinol in the presence of a base. This reaction results in the formation of (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol as a white solid with a high purity.

Scientific Research Applications

(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients by inhibiting the DNA repair mechanism in cancer cells. (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has also been studied for its potential use in combination with other drugs, such as temozolomide, to treat glioblastoma, a type of brain cancer. Additionally, (3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a class of drugs that enhance the immune system's ability to fight cancer cells.

properties

IUPAC Name

(2-anilinopyrimidin-5-yl)-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-11-12-6-7-21(10-15(12)23)16(24)13-8-18-17(19-9-13)20-14-4-2-1-3-5-14/h1-5,8-9,12,15,22-23H,6-7,10-11H2,(H,18,19,20)/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUPGUWSHBOJMA-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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